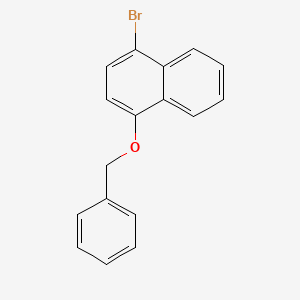

1-Bromo-4-(phenylmethoxy)-naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Bromo-4-(phenylmethoxy)-naphthalene” is a chemical compound. It is also known as "1-Bromo-4-methoxynaphthalene" . The compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. In one study, a solution of 1-bromo-4-(phenylmethoxy)-benzene was added dropwise into a reaction system over 2 hours . After 12 hours of stirring, the solvent was removed and n-hexane was added. The resulting mixture was filtered to obtain a filtrate .

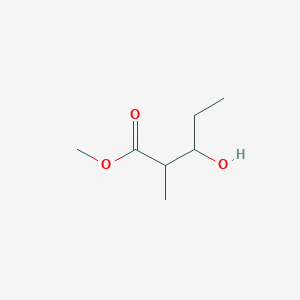

Molecular Structure Analysis

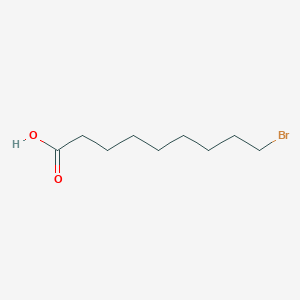

The molecular formula of “1-Bromo-4-(phenylmethoxy)-naphthalene” is C11H9BrO . The molecular weight is 237.09 . The structure of the compound can be represented by the SMILES string COc1ccc(Br)c2ccccc12 .

Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it participates in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(phenylmethoxy)-naphthalene” include a boiling point of 144 °C/2 mmHg and a specific gravity of 1.49 (20/20) . It is a liquid at 20 degrees Celsius and should be stored under inert gas .

科学的研究の応用

- Field : Organic & Biomolecular Chemistry .

- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

- Method : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

- Results : The bromination of organic molecules has been extensively studied to date, yet there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

- Field : Pharmaceutical Chemistry .

- Application : 1-Bromo-4-phenylbutane, a similar compound to 1-Bromo-4-(phenylmethoxy)-naphthalene, is used as a pharmaceutical intermediate .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

Electrochemical Bromofunctionalization of Alkenes

Pharmaceutical Intermediate

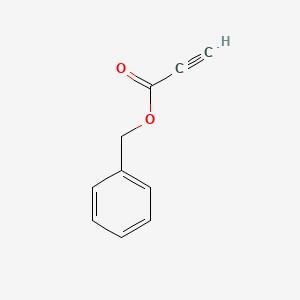

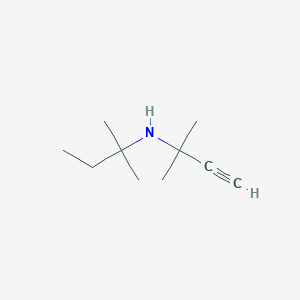

- Field : Organic Synthesis .

- Application : This research investigates the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : Protodeboronation is not well developed, and this research contributes to the development of this field .

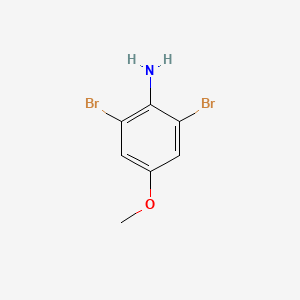

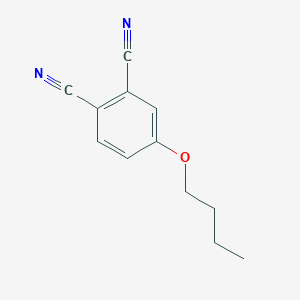

- Field : Chemical Synthesis .

- Application : 1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene is a similar compound to 1-Bromo-4-(phenylmethoxy)-naphthalene . It is used in chemical synthesis .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

Catalytic Protodeboronation of Pinacol Boronic Esters

1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene

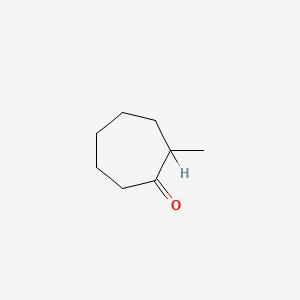

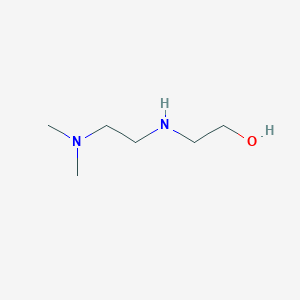

1-Bromo-4-(phenylmethoxy)benzene

- Benzene, 1-bromo-4-methoxy-

- Field : Chemical Synthesis .

- Application : Benzene, 1-bromo-4-methoxy- is a similar compound to 1-Bromo-4-(phenylmethoxy)-naphthalene . It is used in chemical synthesis .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed, in contact with skin, or if inhaled .

特性

IUPAC Name |

1-bromo-4-phenylmethoxynaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOORTGQVODJZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327505 |

Source

|

| Record name | NSC662266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(phenylmethoxy)-naphthalene | |

CAS RN |

138865-41-5 |

Source

|

| Record name | NSC662266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)